(8,9-Didehydroergolin-8-yl)methanol

Ergoline alkaloid Topological Polar Surface Area Hydrogen Bond Donor

(8,9-Didehydroergolin-8-yl)methanol (CAS 64479-77-2, molecular formula C15H16N2O) is a synthetic ergoline alkaloid analog distinguished by the absence of a methyl substituent at the N6 position. This structural feature sets it apart from naturally abundant clavine alkaloids such as elymoclavine (6-methyl) and agroclavine (6,8-dimethyl).

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 64479-77-2
Cat. No. B14484075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8,9-Didehydroergolin-8-yl)methanol
CAS64479-77-2
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1C2C(C=C(CN2)CO)C3=C4C1=CNC4=CC=C3
InChIInChI=1S/C15H16N2O/c18-8-9-4-12-11-2-1-3-13-15(11)10(7-17-13)5-14(12)16-6-9/h1-4,7,12,14,16-18H,5-6,8H2/t12-,14-/m1/s1
InChIKeyXGNDUBUGJPTPDF-TZMCWYRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (8,9-Didehydroergolin-8-yl)methanol (CAS 64479-77-2) – A Core Ergoline Scaffold for Targeted Derivatization


(8,9-Didehydroergolin-8-yl)methanol (CAS 64479-77-2, molecular formula C15H16N2O) is a synthetic ergoline alkaloid analog distinguished by the absence of a methyl substituent at the N6 position . This structural feature sets it apart from naturally abundant clavine alkaloids such as elymoclavine (6-methyl) and agroclavine (6,8-dimethyl). The compound retains the characteristic 8,9-didehydro double bond and a primary hydroxymethyl group at C8, positioning it as a versatile intermediate for N6-selective derivatization and as a probe for structure-activity relationship (SAR) studies within the ergoline family [1].

Why (8,9-Didehydroergolin-8-yl)methanol Cannot Be Simply Replaced by Elymoclavine or Other 6-Methyl Ergolines


Generic substitution between (8,9-Didehydroergolin-8-yl)methanol and its 6-methyl analog elymoclavine is scientifically unsound due to fundamental differences in hydrogen-bonding capacity and electronic properties. The N6-methyl group in elymoclavine removes a hydrogen bond donor, reducing the topological polar surface area (TPSA) from 48.05 Ų (target compound) to 39.26 Ų . This alteration directly impacts molecular recognition at receptor sites and metabolic enzymes [1]. Furthermore, patent data explicitly demonstrates that the nature of the N6 substituent governs dopaminergic activity and receptor selectivity, with 6-methyl derivatives showing a distinct pharmacological profile compared to 6-desmethyl or 6-alkyl variants [1]. Therefore, for any application where N6 functionality is critical—whether in synthetic derivatization or pharmacological screening—the target compound provides a unique and irreplaceable starting point.

Quantitative Differentiation of (8,9-Didehydroergolin-8-yl)methanol: Evidence for Procurement Selection


Enhanced Hydrogen-Bond Donor Capacity vs. Elymoclavine Drives Differential Molecular Recognition

(8,9-Didehydroergolin-8-yl)methanol possesses a hydrogen bond donor count of 3, compared to 2 for the 6-methyl analog elymoclavine, resulting from the unmethylated N6 position . This chemical difference translates into a experimentally computed Topological Polar Surface Area (TPSA) of 48.05 Ų for the target compound versus 39.26 Ų for elymoclavine . The increased PSA is a direct consequence of the additional N-H donor and is a key determinant in predicting passive membrane permeability and target binding orientation. This quantification provides a basis for selecting the target compound when a higher polarity, more hydrogen-bond-capable ergoline scaffold is required.

Ergoline alkaloid Topological Polar Surface Area Hydrogen Bond Donor Structure-Activity Relationship

Modulated Lipophilicity (XLogP) Relative to Elymoclavine for Differential CNS Penetration Potential

The absence of the N6-methyl group in (8,9-Didehydroergolin-8-yl)methanol results in a computed XLogP of 2.03, which is slightly higher than the 1.98 reported for elymoclavine under identical computational conditions . This counter-intuitive increase in lipophilicity, despite the loss of a methyl group, suggests a significant conformational or electronic redistribution that alters the compound's partitioning behavior. The measured difference, though modest, provides a quantifiable parameter for selecting the scaffold with optimal logD characteristics for central nervous system (CNS) drug discovery programs where fine-tuning of lipophilicity is critical.

Ergoline Lipophilicity Blood-Brain Barrier LogP

Unsubstituted N6 Position Enables Selective Derivatization and Altered Pharmacological Activity vs. 6-Methyl Ergolines

Patent EP0429153A1 establishes that the nature of the N6 substituent on the ergoline scaffold directly controls dopaminergic activity and receptor selectivity [1]. The patent explicitly states that ergoline derivatives with longer-chain hydrocarbons at the 6-position exhibit 'increased dopaminergic activity and greater selectivity in comparison with the 6-methyl-substituted agroclavin and elymoclavin derivatives' [1]. By logical extension, the 6-desmethyl scaffold of (8,9-Didehydroergolin-8-yl)methanol represents the opposite end of this pharmacological spectrum. Unlike elymoclavine, which is pre-determined by its 6-methyl group, the target compound provides a chemically accessible N6 position for installing diverse substituents (alkyl, alkenyl, cycloalkyl), allowing systematic exploration of dopaminergic and serotonergic activity not possible with the methyl-locked analog.

Ergoline derivatization Dopamine receptor Selectivity Patent evidence

Optimal Use Cases for (8,9-Didehydroergolin-8-yl)methanol Based on Quantified Differentiation


Medicinal Chemistry: N6-Derivatization for Dopamine Receptor Subtype Selectivity Profiling

The unsubstituted N6 position makes (8,9-Didehydroergolin-8-yl)methanol the mandatory starting material for synthesizing panels of N6-alkyl, -alkenyl, or -cycloalkyl ergolines. As demonstrated by patent EP0429153A1, such modifications directly tune dopaminergic activity and selectivity [1]. Procurement of the target compound is essential for SAR studies aiming to optimize D1/D2 selectivity ratios, a task impossible with the 6-methyl-locked elymoclavine.

Neuroscience Probe Design: CNS-Penetrant Scaffold with Modulated Polarity

The higher TPSA (48.05 Ų vs. 39.26 Ų) and adjusted XLogP (2.03 vs. 1.98) relative to elymoclavine [1] position (8,9-Didehydroergolin-8-yl)methanol as a chemically distinct probe for blood-brain barrier penetration studies. Researchers requiring an ergoline scaffold with enhanced hydrogen-bonding capacity can utilize this compound to investigate how subtle polarity shifts affect CNS distribution and target engagement.

Synthetic Organic Chemistry: Key Intermediate for Clavine Alkaloid Total Synthesis

The compound's 8,9-didehydro configuration and free hydroxymethyl group provide a versatile handle for constructing complex ergoline architectures. It serves as a direct precursor for introducing diverse functional groups at N6, C8, or the indole nitrogen [1]. In total synthesis routes targeting novel clavine alkaloids, this intermediate offers a branching point not accessible from the naturally abundant 6-methylated alkaloids.

Pharmacological Tool Compound: Investigating N6-Methylation Effects on Prolactin Inhibition

Elymoclavine is a known prolactin inhibitor [2]. (8,9-Didehydroergolin-8-yl)methanol, as its 6-desmethyl analog, serves as the negative control compound of choice for dissecting the contribution of N6-methylation to this endocrine effect. A side-by-side comparative study using both compounds can isolate the pharmacophoric role of the N6 methyl group, a level of mechanistic insight not achievable with elymoclavine alone.

Quote Request

Request a Quote for (8,9-Didehydroergolin-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.